

Application Notes and Protocols: 4-Bromophenol as a Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-bromophenol** as a critical starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. Detailed protocols for key chemical transformations, quantitative data summaries, and visual representations of synthetic pathways are included to facilitate research and development in medicinal chemistry and drug discovery.

Introduction: The Significance of 4-Bromophenol in Medicinal Chemistry

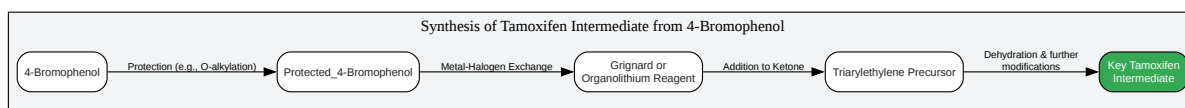
4-Bromophenol is a versatile and economically viable building block in the pharmaceutical industry.[1][2] Its unique electronic and structural properties, arising from the presence of a hydroxyl group and a bromine atom on the aromatic ring, allow for a diverse array of chemical modifications. This enables the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be readily converted into ethers, esters, or carbamates, while the bromine atom serves as a handle for various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[3] Consequently, **4-bromophenol** is a key intermediate in the synthesis of drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.

Key Applications and Synthetic Strategies

4-Bromophenol is instrumental in the synthesis of several classes of pharmaceuticals. Its reactivity in pivotal cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions makes it an invaluable precursor for drug development.

Synthesis of Selective Estrogen Receptor Modulators (SERMs) - Tamoxifen

4-Bromophenol can be a starting point for the synthesis of Tamoxifen, a widely used SERM for the treatment of breast cancer. The synthesis involves a multi-step sequence where the phenolic hydroxyl group is first protected, followed by a series of reactions to construct the characteristic triarylethylene scaffold.

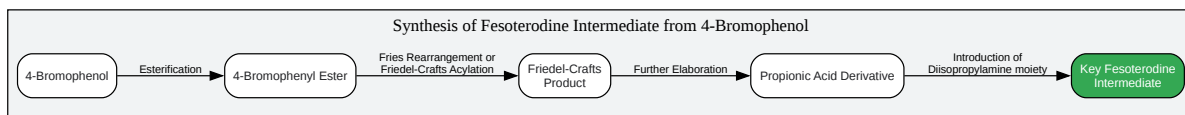


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Caption: Synthetic pathway from **4-bromophenol** to a key Tamoxifen intermediate.

Synthesis of Antimuscarinic Agents - Fesoterodine

Fesoterodine, a drug used to treat overactive bladder, can be synthesized using **4-bromophenol** as a key starting material. The synthesis involves a sequence of reactions including a Friedel-Crafts acylation, followed by the introduction of the diisopropylamino group and subsequent modifications.



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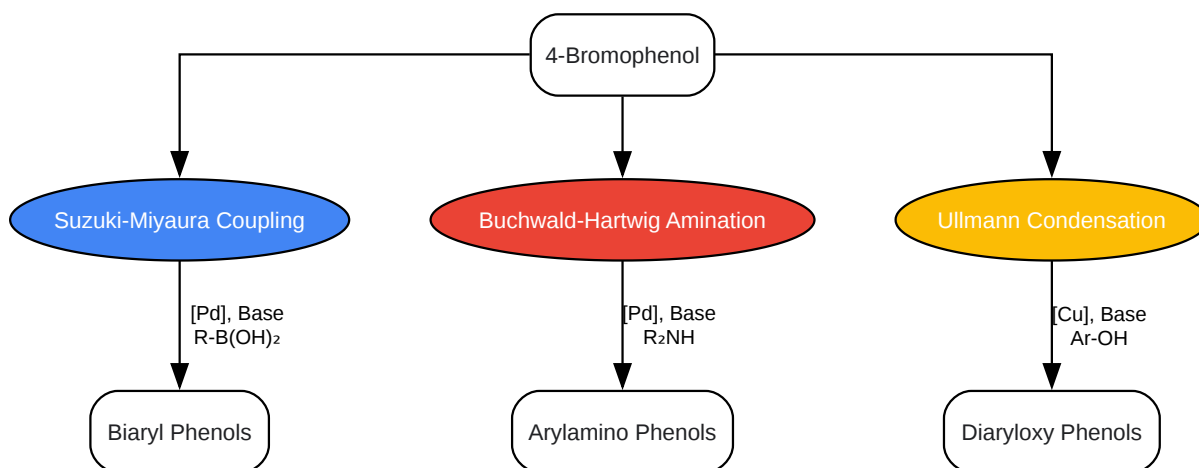
Caption: Synthetic pathway from **4-bromophenol** to a key Fesoterodine intermediate.[4][5][6][7]

Synthesis of Antipsychotic Agents - Bromperidol

4-Bromophenol is a precursor in the synthesis of Bromperidol, a butyrophenone antipsychotic. The synthesis typically involves the etherification of **4-bromophenol** with a suitable alkyl halide, followed by a Friedel-Crafts acylation and subsequent reaction with a piperidine derivative.

Core Reactions Utilizing 4-Bromophenol

The versatility of **4-bromophenol** is showcased in its application in several powerful cross-coupling reactions that are fundamental to modern pharmaceutical synthesis.



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Caption: Key cross-coupling reactions involving **4-bromophenol** in pharmaceutical synthesis.

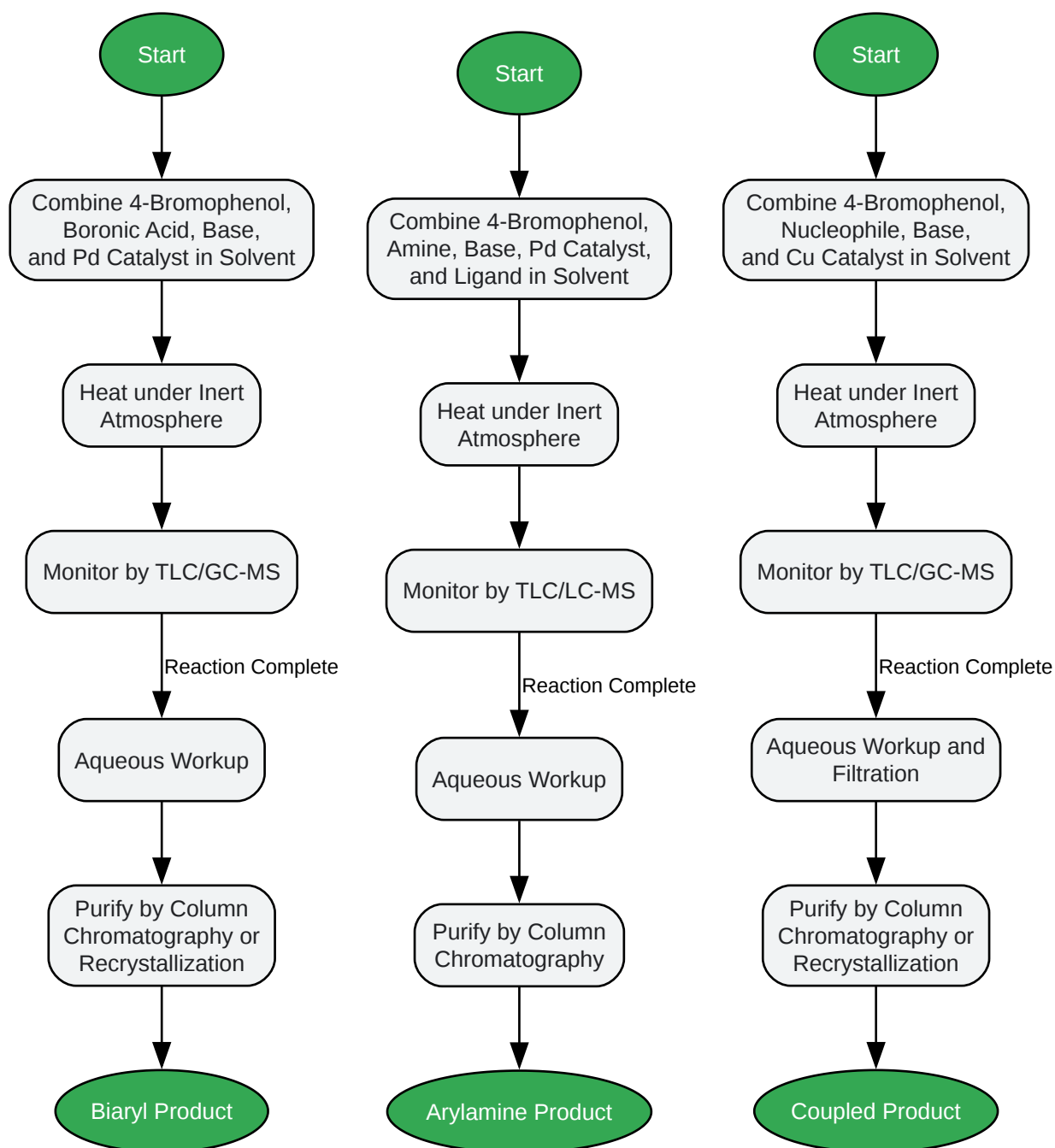
Experimental Protocols and Quantitative Data

The following section provides detailed experimental protocols for key reactions involving **4-bromophenol**, along with tables summarizing quantitative data for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.

Experimental Workflow:



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